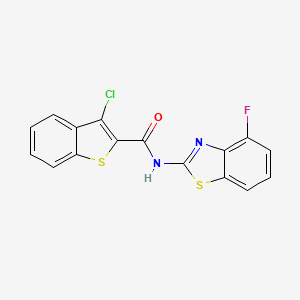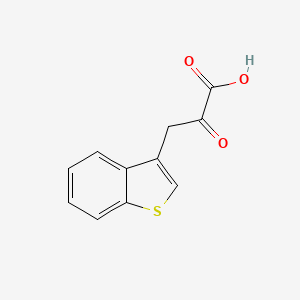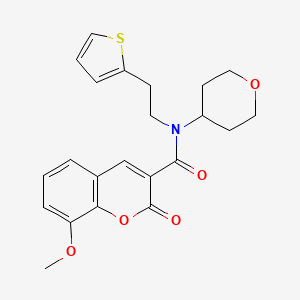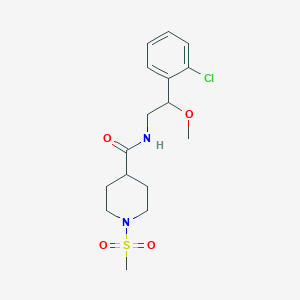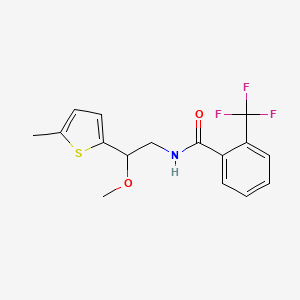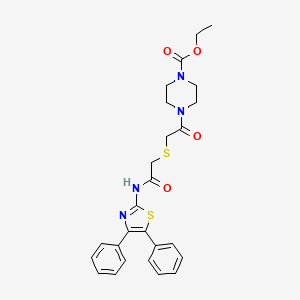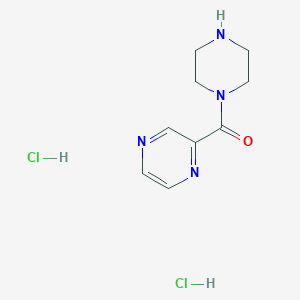
Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N4O . It is a solid substance and its CAS number is 2551119-37-8.
Synthesis Analysis
The synthesis of piperazine derivatives, such as Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride can be represented by the InChI code: 1S/C10H13N3O.2ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;;/h1-4,11H,5-8H2;2*1H .Physical And Chemical Properties Analysis
Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride is a solid substance . It has a molecular weight of 265.14. The compound should be stored at 4°C and protected from light .Scientific Research Applications
Genotoxicity and Molecular Activation
2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound related to Piperazin-1-yl(pyrazin-2-yl)methanone; dihydrochloride, shows potential as a treatment for obesity due to its role as a 5-HT2C receptor agonist. However, its genotoxicity has been a concern, showing metabolism and dose-dependent increases in reverse mutations in certain strains, indicating bioactivation to a reactive intermediate covalently bound to DNA. This provides insight into the mutagenicity mechanisms of such compounds (Kalgutkar et al., 2007).
Molecular Interaction Studies
The interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied, showing its potency and selectivity as a receptor antagonist. This research aids in understanding receptor-ligand interactions and may contribute to the development of new therapeutic agents (Shim et al., 2002).
Synthesis and Structural Characterization
A novel series of pyrazole carboxamide derivatives containing the piperazine moiety was synthesized, with their structures confirmed by various spectroscopic methods and X-ray crystal analysis. This work contributes to the field of organic chemistry by introducing new compounds with potential biological activity (Lv et al., 2013).
Antimicrobial and Anticonvulsant Activities
Several studies have explored the synthesis of new derivatives with potential antimicrobial and anticonvulsant activities. For instance, new kojic acid derivatives synthesized as potential anticonvulsant compounds underwent tests revealing significant activity in certain compounds without neurotoxicity (Aytemir et al., 2010). Another study synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, showing promising results in anticonvulsant and antimicrobial activity evaluations (Aytemir et al., 2004).
Safety and Hazards
Future Directions
While specific future directions for Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride are not mentioned in the available literature, there is a general emphasis on the necessity for further work to modify the structures of piperazine compounds to increase their activity and decrease their cytotoxicity in humans and animals .
properties
IUPAC Name |
piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.2ClH/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13;;/h1-2,7,10H,3-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSBUJACDUQBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

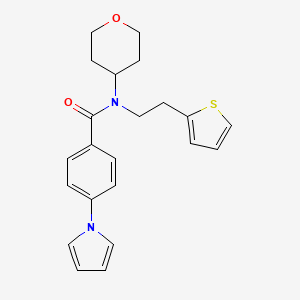
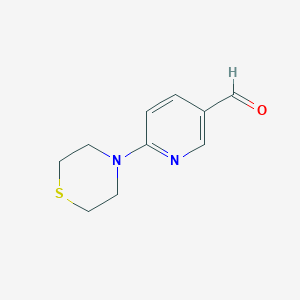

![3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2732931.png)
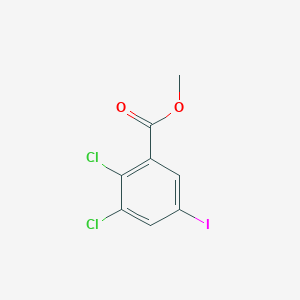
![4-[benzyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2732933.png)

